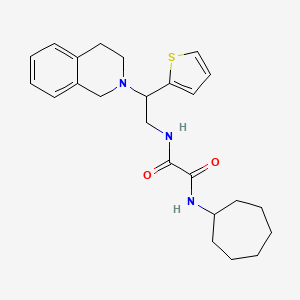

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYUYCWHZQAKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 425.6 g/mol

- CAS Number : 904278-85-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many oxalamide derivatives have been shown to inhibit enzymes involved in critical pathways, such as neuraminidase (NA) and other proteases, which are essential for viral replication and cell signaling.

Biological Activity Data

Case Studies and Research Findings

-

Antiviral Activity :

A study conducted on related oxalamide derivatives demonstrated significant inhibitory effects against neuraminidase with an IC value of 0.09 μM for the most potent derivative (Z2), which suggests that N1-cycloheptyl-N2-(...) may exhibit similar antiviral properties due to structural similarities . -

Cytotoxicity in Cancer Cells :

In vitro studies have indicated that compounds structurally related to N1-cycloheptyl-N2-(...) can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy . -

Cardiovascular Implications :

Research into sulfonamide derivatives has indicated their influence on perfusion pressure and coronary resistance, hinting that N1-cycloheptyl-N2-(...) may also impact cardiovascular function through similar mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Oxalamide Derivatives

a. N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 903261-42-7)

- Key Differences: N1 substituent: 2-cyanophenyl vs. cycloheptyl. Molecular weight: 430.5 vs. 390.5 (target compound).

b. N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049398-82-4)

- Key Differences :

- N2 substituent: 4-(2-fluorophenyl)piperazine vs. DHIQ-thiophene.

- Molecular weight: 390.5 (identical to target compound).

- Implications :

Heterocyclic and Thiophene-Containing Analogs

a. N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (29)

- Key Differences: Core structure: Tetrahydroquinolin-thiophene carboximidamide vs. oxalamide. Functional groups: Carboximidamide (basic) vs. oxalamide (neutral).

- Implications :

b. 5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one hydrochloride (9l)

- Key Differences :

- Backbone: γ-butyrolactone vs. oxalamide.

- Substituents: Diethyl groups enhance lipophilicity.

- Implications :

a. Receptor Targeting

- The DHIQ moiety in the target compound aligns with orexin receptor ligands (e.g., (R)-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide), which modulate sleep/wake cycles . Thiophene groups, as in ’s derivatives, often enhance CNS permeability.

Comparative Data Table

Key Research Findings

- Structural Flexibility: The oxalamide core allows modular substitution, enabling tuning of lipophilicity (cycloheptyl) vs. polarity (cyanophenyl) .

- Biological Relevance: DHIQ-thiophene hybrids may target orexin or sigma receptors, whereas piperazine-fluorophenyl analogs favor monoaminergic systems .

- Synthetic Feasibility : Low yields in structurally complex analogs (e.g., 6% for compound 30) underscore the need for optimized catalytic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.